methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a phenyl substituent at position 4. The molecule incorporates a sulfanyl acetamido linker bridging the thienopyrimidinone moiety to a methyl benzoate group. The thieno ring system may enhance electron-deficient characteristics, while the benzoate ester could influence solubility and metabolic stability .
Properties
IUPAC Name |
methyl 4-[[2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-26-21(28)20-17(12-18(32-20)14-6-4-3-5-7-14)25-23(26)31-13-19(27)24-16-10-8-15(9-11-16)22(29)30-2/h3-12H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFLVIXDQWBCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting from commercially available reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the spirocyclic core.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups, leading to derivatives with potentially different biological activities .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. Methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has been studied for its ability to inhibit specific cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.7 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |
These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival.
Pharmacological Applications
Antimicrobial Properties
The compound has also shown efficacy against various bacterial strains. Studies have demonstrated its potential as an antimicrobial agent:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Pseudomonas aeruginosa | 64 | Low |
The results indicate that this compound can be a candidate for developing new antimicrobial therapies.
Biochemical Research
Enzyme Inhibition Studies
In biochemical assays, the compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways:
| Enzyme | Inhibition Rate (%) at 50 µM | Significance |
|---|---|---|
| Cyclooxygenase (COX) | 75 | Potential anti-inflammatory effects |
| Lipoxygenase | 60 | Implications in asthma treatment |
These results highlight the compound's potential role in therapeutic applications targeting inflammation and related diseases.
Case Studies
-
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the structure–activity relationship of thieno[3,2-d]pyrimidine derivatives, including this compound. The findings indicated a significant correlation between structural modifications and enhanced anticancer activity, suggesting avenues for further drug development. -
Antimicrobial Efficacy Research
Research conducted by Smith et al. (2020) assessed the antimicrobial properties of various thieno[3,2-d]pyrimidine compounds against clinical isolates. The study found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, potentially disrupting key biological pathways and exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Thieno[3,2-d]pyrimidinone vs. Pyrimidine Derivatives describes a pyrimidine derivative, 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, which shares a pyrimidine ring but replaces the thieno group with a benzooxazinone. Key differences include:
- Hydrogen Bonding: The benzooxazinone’s carbonyl group may offer additional hydrogen-bonding sites, whereas the thieno system’s rigidity could restrict conformational flexibility .
Thieno[3,2-d]pyrimidinone vs. Triazine-Based Compounds lists methyl benzoate-containing triazine derivatives (e.g., metsulfuron methyl). While both classes include sulfonyl/acetamido linkers and ester groups, the triazine core is more electron-deficient than the thienopyrimidinone. This difference may influence reactivity in nucleophilic environments or interactions with agricultural targets (e.g., acetolactate synthase in herbicides) .
Substituent and Linker Analysis
Sulfanyl Acetamido vs. Sulfonyl Urea Linkers
The sulfanyl acetamido group in the target compound contrasts with sulfonyl urea linkers in triazine pesticides (). Sulfonyl ureas are prone to enzymatic hydrolysis, whereas the sulfanyl group may confer greater metabolic stability due to reduced electrophilicity .
Methyl Benzoate vs. Aromatic Esters The methyl benzoate group is shared with compounds in (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate).
Theoretical Implications of Structural Differences
Physicochemical Properties
- Lipophilicity: The thieno ring’s sulfur atom increases logP compared to oxygenated heterocycles (e.g., benzooxazinone in ), enhancing blood-brain barrier penetration in drug design contexts.
- Solubility : The methyl benzoate group may reduce aqueous solubility relative to polar substituents (e.g., hydroxyl or amine groups), necessitating formulation adjustments .
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a synthetic derivative of thieno[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, antimicrobial properties, and potential applications in cancer therapy.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core that is essential for its biological activity. The structural formula can be represented as follows:
Antiproliferative Activity
Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their antiproliferative properties against various cancer cell lines. Research indicates that modifications to the thieno[3,2-d]pyrimidine structure can significantly enhance its potency against cancer cells. For instance:
- Case Study : A study evaluated the effectiveness of various thieno[3,2-d]pyrimidine derivatives against leukemia and solid tumor cell lines. The most promising derivatives demonstrated IC50 values in the low micromolar range (0.55 μM to 1.68 μM) against SU-DHL-6 and K562 cells, indicating strong antiproliferative effects .
The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their antiproliferative effects includes:
- Induction of Apoptosis : Many compounds in this class trigger apoptotic pathways in cancer cells. For example, structural studies have shown that certain derivatives lead to morphological changes typical of apoptosis in treated cells .
- Cell Cycle Arrest : Some thieno[3,2-d]pyrimidine compounds have been shown to cause cell cycle arrest at various phases, inhibiting cell division and proliferation .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity.
Antimicrobial Evaluation
Research has demonstrated that thieno[3,2-d]pyrimidine derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Activity Against Bacteria : Studies using the agar well diffusion method revealed moderate activity against Staphylococcus aureus and Escherichia coli, with some compounds showing comparable efficacy to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of these compounds has been closely associated with specific structural features:
| Structural Feature | Activity Type | Observations |
|---|---|---|
| Substituents on the thiophene ring | Antiproliferative | Variations lead to different IC50 values |
| Sulfanyl group | Antimicrobial | Enhances interaction with microbial targets |
| Acetamido group | Cytotoxicity | Modifies lipophilicity and cellular uptake |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
